molecular formula C12H12N2S B6604379 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine CAS No. 157770-26-8

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine

Cat. No. B6604379
CAS RN: 157770-26-8
M. Wt: 216.30 g/mol
InChI Key: MCRPVQAVWZQTGO-UHFFFAOYSA-N
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Description

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine, also known as 2-PEP, is a heterocyclic compound derived from pyridine and thiophene. It is a versatile building block in organic synthesis, and has been widely used in the synthesis of various organic compounds. 2-PEP is also a pharmacologically active compound, which has been demonstrated to be effective in the treatment of cancer, cardiovascular diseases, and inflammation.

Scientific Research Applications

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine has been widely used in scientific research due to its ability to interact with a variety of biological targets. It has been used to study the mechanisms of action of various drugs, to investigate the effects of drugs on various biological systems, and to study the effects of drugs on various diseases. It has also been used to study the effects of various environmental factors on biological systems.

Mechanism of Action

The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine is still unclear, but it is believed to involve the interaction of the compound with various receptors in the body. It is thought to interact with a variety of receptors, including G-protein coupled receptors, ion channels, and enzymes. In addition, it has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of various receptors, including G-protein coupled receptors, ion channels, and enzymes. It has also been shown to have an anti-inflammatory effect, and to reduce the toxicity of various drugs.

Advantages and Limitations for Lab Experiments

The use of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine in lab experiments has several advantages. It is a relatively stable compound, which is easy to store and use. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine is a relatively new compound, and its effects on various biological systems are still not fully understood.

Future Directions

The use of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to understand the mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine and its effects on various biological systems. In addition, research is needed to investigate the effects of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine on various diseases, and to develop new methods for synthesizing 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine. Finally, research is needed to investigate the potential therapeutic applications of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine and its effects on drug metabolism.

Synthesis Methods

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine can be synthesized by a variety of methods, including the reaction of 2-chloropyridine with thiophene-2-sulfonyl chloride, the reaction of 2-chloropyridine with thiophene-2-sulfonamide, and the reaction of 2-chloropyridine with thiophene-2-sulfonic acid. The reaction of 2-chloropyridine with thiophene-2-sulfonyl chloride is the most common method used to synthesize 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine.

properties

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRPVQAVWZQTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578627
Record name 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157770-26-8
Record name 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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